molecular formula C11H18ClN3 B1403995 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl CAS No. 1352305-25-9

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl

Cat. No.: B1403995
CAS No.: 1352305-25-9
M. Wt: 227.73 g/mol
InChI Key: GGWFELNOJKBTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is a compound that features both pyridine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl typically involves the coupling of pyridine and pyrrolidine derivatives. One common method is the Suzuki–Miyaura coupling, which uses palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing robust and scalable conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Both the pyridine and pyrrolidine rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl involves its interaction with specific molecular targets. The pyridine ring can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Such as pyrrolizines and pyrrolidine-2-one.

    Pyridine derivatives: Including bipyridines and pyridylphosphonium salts.

Uniqueness

2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl is unique due to its combination of pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

1352305-25-9

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

2-(2-pyridin-3-ylpyrrolidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c12-6-5-11(4-2-8-14-11)10-3-1-7-13-9-10;/h1,3,7,9,14H,2,4-6,8,12H2;1H

InChI Key

GGWFELNOJKBTIO-UHFFFAOYSA-N

SMILES

C1CC(NC1)(CCN)C2=CN=CC=C2.Cl.Cl.Cl

Canonical SMILES

C1CC(NC1)(CCN)C2=CN=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl
Reactant of Route 2
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl
Reactant of Route 3
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl
Reactant of Route 4
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl
Reactant of Route 5
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl
Reactant of Route 6
2-(3-Pyridyl)-2-pyrrolidinylethylamine 3hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.